Utibaprilat

ACE inhibition IC50 Enzymology

Generic ACE inhibitor diacids cannot replicate the tissue-selective pharmacology needed for vascular ACE research. Utibaprilat (FPL 63674XX), with its unique 1,3,4-thiadiazoline core, delivers preferential vascular ACE inhibition at doses that spare plasma ACE-unlike proline/pyrrolidine-based diacids. • Validated reference standard for LC-MS/MS quantification (MW 421.17 Da) • Critical for preclinical cardiovascular studies: vascular remodeling, atherosclerosis, hypertension • Essential comparator for medicinal chemistry SAR of metalloprotease inhibitors • Batch-specific Certificate of Analysis included

Molecular Formula C20H27N3O5S
Molecular Weight 421.5 g/mol
CAS No. 109683-79-6
Cat. No. B025013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUtibaprilat
CAS109683-79-6
Molecular FormulaC20H27N3O5S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1
InChIKeyAPWZQGVRPRWXQK-NOLJZWGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Utibaprilat Procurement Guide


Utibaprilat (FPL 63674XX) is a thiadiazoline angiotensin-converting enzyme (ACE) inhibitor and the principal active diacid metabolite of the prodrug utibapril [1]. It functions by competitively binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This compound is primarily utilized in preclinical cardiovascular research to study tissue-specific ACE inhibition and as an analytical reference standard for the detection and quantification of utibapril metabolites in pharmacokinetic studies [2].

Utibaprilat vs. Generic Diacids


Generic substitution with other ACE inhibitor diacids (e.g., fosinoprilat, quinaprilat, enalaprilat) is scientifically inappropriate due to fundamental differences in molecular structure, tissue selectivity, and pharmacokinetic properties. Utibaprilat possesses a unique 1,3,4-thiadiazoline heterocyclic core, whereas most other ACE inhibitor diacids contain a proline, pyrrolidine, or phosphinic acid moiety [1]. This structural divergence directly impacts target binding kinetics and tissue distribution, as demonstrated by the parent prodrug utibapril's preferential inhibition of vascular ACE over plasma ACE at specific doses [2]. Furthermore, Utibaprilat is a primary degradation product of Utibapril , meaning its pharmacokinetic profile is inherently coupled to the prodrug's unique metabolism, which involves significant biliary elimination, unlike the predominantly renal clearance of many other ACE inhibitor diacids [2].

Utibaprilat Comparative Performance


ACE Inhibition Potency vs. Zofenopril

Utibaprilat exhibits an in vitro IC50 value of 0.18 μM against ACE . This potency is markedly higher than that of the clinically used ACE inhibitor zofenopril, which has a reported IC50 of 81 μM in comparable assays [1].

ACE inhibition IC50 Enzymology

Vascular ACE Inhibition Selectivity

The prodrug utibapril, which is rapidly metabolized to utibaprilat, demonstrates a preferential inhibition of vascular tissue ACE over plasma ACE. In a 30-day study in normotensive rats, a low dose of utibapril (2 μg/kg/day) significantly inhibited vascular ACE activity, while a much higher dose (250 μg/kg/day) was required to achieve significant inhibition of plasma ACE [1]. In contrast, other ACE inhibitors like captopril and enalapril generally exhibit a more uniform or plasma-predominant inhibition profile [2].

Tissue selectivity Vascular ACE In vivo pharmacology

Unique Thiadiazoline Core Structure

Utibaprilat is characterized by a 1,3,4-thiadiazoline heterocycle as its central scaffold [1]. This distinguishes it structurally from other ACE inhibitor diacids, which are based on a proline ring (e.g., captopril, enalaprilat, lisinopril), a pyrrolidine ring (e.g., quinaprilat), or a phosphinic acid group (e.g., fosinoprilat) [2].

Structural biology Ligand design Chemical proteomics

Biliary vs. Renal Clearance

The parent prodrug, utibapril, is subject to preferential biliary elimination in rats, a property that distinguishes it from many other ACE inhibitors which are primarily cleared renally [1]. As utibaprilat is the major active metabolite, its disposition is governed by this unique hepatobiliary pathway [2]. For example, enalaprilat and lisinopril are predominantly excreted unchanged in the urine, a key difference in their pharmacokinetic profiles [3].

Pharmacokinetics Metabolism Drug disposition

Utibaprilat Research Applications


Vascular ACE Inhibition In Vivo

Utibaprilat is the essential active metabolite for modeling the unique tissue-selective pharmacology of the utibapril prodrug. Preclinical studies in cardiovascular research, particularly those focused on vascular remodeling, atherosclerosis, or hypertension, should utilize Utibaprilat to accurately assess vascular ACE inhibition without confounding systemic effects [1]. The compound's demonstrated ability to achieve significant vascular ACE inhibition at doses that do not impact plasma ACE is a key differentiator from other ACE inhibitors like captopril or enalapril [1].

LC-MS/MS Quantification of Utibapril

Given that Utibaprilat is the primary degradation product and active metabolite of Utibapril , it is an indispensable reference standard in bioanalytical chemistry. Analytical chemists and DMPK scientists require certified Utibaprilat reference material to develop and validate LC-MS/MS methods for quantifying Utibapril and its metabolites in plasma, urine, and tissue homogenates. Its well-defined molecular weight (421.17 Da) and InChI key (APWZQGVRPRWXQK-NOLJZWGESA-N) ensure accurate mass spectrometric identification [2].

ACE Inhibitor SAR Studies

Utibaprilat's unique 1,3,4-thiadiazoline core [3] serves as a critical comparator in medicinal chemistry SAR programs aimed at developing next-generation ACE inhibitors or related metalloprotease inhibitors. Researchers comparing binding affinities, kinetic parameters, or co-crystal structures of novel compounds against Utibaprilat can gain insights into the impact of the thiadiazoline moiety on target engagement and selectivity, which cannot be derived from studies using more common proline- or pyrrolidine-based inhibitors [3].

Hepatobiliary Clearance Modeling

For drug disposition and toxicology studies, Utibaprilat provides a valuable tool for investigating compounds with predominant biliary elimination. Its progenitor, utibapril, has been shown to undergo preferential biliary excretion [4], a property not shared by the more commonly studied renally-cleared ACE inhibitors like enalaprilat and lisinopril. Using Utibaprilat allows researchers to accurately model hepatobiliary clearance mechanisms, potential enterohepatic recirculation, and the associated toxicological implications, offering a distinct advantage over other ACE inhibitor diacids in this specific research domain [4].

Technical Documentation Hub

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